molecular formula C7H3ClIN B107240 2-Chloro-5-iodobenzonitrile CAS No. 289039-29-8

2-Chloro-5-iodobenzonitrile

Cat. No. B107240
CAS RN: 289039-29-8
M. Wt: 263.46 g/mol
InChI Key: RXNOBNYCCAEGJD-UHFFFAOYSA-N
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Description

2-Chloro-5-iodobenzonitrile is a chemical compound with the molecular formula C7H3ClIN. It has a molecular weight of 263.46 . It is a solid substance that is sensitive to light .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-iodobenzonitrile is 1S/C7H3ClIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Chloro-5-iodobenzonitrile is a solid substance that should be stored in a dark place, sealed in dry, at room temperature . The melting point ranges from 115.0 to 119.0 °C .

Scientific Research Applications

Pharmaceutical Research

2-Chloro-5-iodobenzonitrile: is a valuable intermediate in pharmaceutical research. It is used in the synthesis of various biologically active molecules, including potential drug candidates. Its halogen atoms make it a versatile building block for constructing complex organic compounds through cross-coupling reactions .

Material Science

In material science, this compound serves as a precursor for the development of organic semiconductors. These semiconductors are crucial for creating components like light-emitting diodes (LEDs), solar cells, and transistors .

Agrochemical Synthesis

The compound’s reactivity with other organic molecules makes it suitable for synthesizing agrochemicals. It can be used to create herbicides and pesticides that target specific enzymes or proteins in pests.

Analytical Chemistry

2-Chloro-5-iodobenzonitrile: can be used as a standard or reference compound in chromatography and mass spectrometry. This helps in the identification and quantification of complex mixtures in various samples.

Antimicrobial and Antifungal Applications

Research has shown that derivatives of this compound exhibit antimicrobial and antifungal properties. It can inhibit the growth of bacteria like Staphylococcus aureus and fungi such as Candida albicans, which is significant for developing new treatments.

Chemical Education

Due to its interesting chemical properties, 2-Chloro-5-iodobenzonitrile is also used in educational settings. It provides a practical example for teaching advanced organic synthesis techniques and reaction mechanisms .

Safety And Hazards

2-Chloro-5-iodobenzonitrile is classified as dangerous. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and not eating, drinking, or smoking when using this product. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-5-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNOBNYCCAEGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641059
Record name 2-Chloro-5-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-iodobenzonitrile

CAS RN

289039-29-8
Record name 2-Chloro-5-iodobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289039-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-iodobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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